Product packaging for Bolmantalate(Cat. No.:CAS No. 1491-81-2)

Bolmantalate

Cat. No.: B1667364
CAS No.: 1491-81-2
M. Wt: 436.6 g/mol
InChI Key: NCXAMLZZPQRJGY-PVAKYVEVSA-N
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Description

Historical Development and Discovery in Academic Synthesis

Bolmantalate, identified by developmental code names such as LY-38851 and Lilly 38851, was synthesized and developed by Eli Lilly in 1965. wikipedia.org While it was developed, it was not subsequently marketed. wikipedia.org The development of compounds related to this compound is situated within the broader historical advancements in the field of synthetic steroid chemistry during the mid-20th century.

Chemical Classification and Foundational Structural Features

Chemically, this compound is classified as an androgen and an anabolic steroid. wikipedia.org It is also categorized as an androgen ester and exhibits progestogenic properties. wikipedia.org Its molecular formula is C₂₉H₄₀O₃, and its molar mass is approximately 436.636 g/mol . wikipedia.org

A fundamental aspect of this compound's structure is its identification as an ester of nandrolone (B1676933). wikipedia.orgsmolecule.com It is chemically known as 19-nortestosterone 17β-adamantoate or nandrolone adamantoate, indicating an ester linkage at the 17β position of the nandrolone (19-nortestosterone) structure with adamantane-1-carboxylic acid. smolecule.com This ester linkage is a key determinant of its chemical identity and properties, placing it in the category of nandrolone esters alongside compounds like nandrolone decanoate (B1226879) and nandrolone phenylpropionate. smolecule.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O3 B1667364 Bolmantalate CAS No. 1491-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O3/c1-28-9-8-23-22-5-3-21(30)13-20(22)2-4-24(23)25(28)6-7-26(28)32-27(31)29-14-17-10-18(15-29)12-19(11-17)16-29/h13,17-19,22-26H,2-12,14-16H2,1H3/t17?,18?,19?,22-,23+,24+,25-,26-,28-,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXAMLZZPQRJGY-PVAKYVEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C45CC6CC(C4)CC(C6)C5)CCC7=CC(=O)CCC37
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C45CC6CC(C4)CC(C6)C5)CCC7=CC(=O)CC[C@H]37
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164172
Record name Bolmantalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1491-81-2
Record name (17β)-17-[(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]estr-4-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1491-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bolmantalate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bolmantalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOLMANTALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKT9C4TYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Chemical Derivatization

Core Synthetic Pathways and Esterification Reactions

The fundamental synthesis of Bolmantalate is achieved through an esterification reaction between nandrolone (B1676933) and adamantane-1-carboxylic acid. smolecule.com This reaction typically necessitates the presence of a strong acid catalyst to facilitate the formation of the ester bond. smolecule.com

Reactant Preparation and Esterification Catalysis

The synthesis commences with the preparation of the key reactants: nandrolone and adamantane-1-carboxylic acid. smolecule.com The esterification reaction involves combining these reactants under controlled conditions in the presence of a strong acid catalyst. smolecule.com While specific catalysts used in this compound synthesis are not extensively detailed in the available information, strong acid catalysts are commonly employed in esterification reactions to activate the carboxylic acid component, making it more reactive towards the hydroxyl group of the steroid.

Purification Techniques in this compound Synthesis

Following the completion of the esterification reaction, purification is an essential step to obtain this compound in high yield and purity. smolecule.com Although the specific purification techniques utilized for this compound are not explicitly described in the search results, standard methods for purifying organic compounds, particularly steroid esters, would likely be employed. These techniques can include crystallization, various chromatographic methods (such as column chromatography or high-performance liquid chromatography), and solvent extraction, chosen based on factors like the reaction scale and the required level of purity.

Strategies for Derivatization and Analog Generation

The inclusion of the adamantane (B196018) moiety in this compound is a significant structural feature that influences its properties and provides opportunities for chemical derivatization. smolecule.com Incorporating the adamantane core into molecular structures is a recognized approach in medicinal chemistry to modify properties such as lipophilicity and biological activity. pensoft.netmdpi.compublish.csiro.au

Incorporation of Adamantane into Biologically Active Compounds

The adamantyl group is well-established as a crucial pharmacophore in biologically active molecules. pensoft.netmdpi.com Its introduction can lead to substantial changes in lipophilicity and consequently affect the pharmacological and biological attributes of a compound. pensoft.netmdpi.com Adamantane has the capacity to modulate the therapeutic index of parent structures, making it a valuable component in the design of compounds with diverse therapeutic applications. pensoft.net Numerous adamantane-containing compounds exhibiting significant biological activities, including antiviral, antidiabetic, antibacterial, antimalarial, and anticancer properties, have been synthesized. mdpi.com The rigid, three-dimensional structure of adamantane facilitates the precise positioning of substituents, which is advantageous for exploring interactions with biological targets. publish.csiro.au

Development of Low-Step Synthetic Methods for Adamantane Derivatives

Significant research has been dedicated to developing efficient synthetic methodologies for the preparation of new adamantane derivatives, often focusing on low-step routes. researchgate.net These methods aim to streamline the synthesis of complex molecules containing the adamantane framework. Examples include highly selective methods for directly introducing a 1-adamantyl group into various molecules in a single step. researchgate.net The reactions of 1,3-dehydroadamantane with C-H acids have been investigated as a means to readily form C-CAd bonds, providing access to otherwise difficult-to-obtain adamantane derivatives. researchgate.net Single-step procedures for synthesizing adamantane derivatives such as 1-(2-oxopropyl)adamantane and adamantane-1-carbonitrile (B145659) have also been reported. researchgate.net Furthermore, multi-directional synthetic strategies have been explored for the creation of polyfunctionalized adamantane structures. nih.govarkat-usa.org While these synthetic advancements are not exclusively focused on this compound, they represent progress in adamantane chemistry that could potentially be applied to the future derivatization of this compound or the synthesis of novel analogs with tailored properties.

Molecular Mechanisms and Preclinical Biological Interactions

Androgen Receptor Binding and Downstream Effects

The primary mechanism of action for androgens and AAS involves binding to the androgen receptor, a type of nuclear receptor. wikipedia.orgwikidoc.orgnih.gov This interaction triggers a cascade of molecular events that ultimately modulate gene expression and cellular processes. wikipedia.orgwikidoc.org

Molecular Interactions with Intracellular Androgen Receptors

Androgen receptors are typically found in the cytoplasm in an inactive state, bound to heat shock proteins (HSPs) like HSP40, HSP70, and HSP90. wikidoc.orgmdpi.com These chaperones maintain the structural integrity of the AR and keep it in a ligand-inducible conformation. mdpi.com Upon binding of an androgen or AAS, the AR undergoes conformational changes. wikidoc.orgmdpi.com This conformational change is crucial for the receptor's activation and subsequent functions. mdpi.com Research on anabolic steroids, in general, indicates that structural modifications in these compounds are critical in determining their binding affinity to ARs. wikipedia.org Studies using in silico molecular modeling have explored the interactions between ARs and various steroids, highlighting the importance of hydrogen bonds and hydrophobic interactions within the ligand-binding cleft for signaling. nih.gov

Ligand-Induced Receptor Translocation to the Nucleus and Gene Expression Modulation

Following ligand binding and the resulting conformational change, the AR dissociates from HSPs. wikidoc.orgmdpi.com This event exposes a nuclear localization signal (NLS) on the receptor. mdpi.com The exposed NLS facilitates the interaction of the AR with importin-α, a protein responsible for transporting proteins into the nucleus through the nuclear pore complex. mdpi.com Consequently, the activated AR-ligand complex translocates from the cytoplasm into the cell nucleus. wikipedia.orgwikidoc.org

Inside the nucleus, the AR typically forms dimers and binds to specific DNA sequences known as androgen response elements (AREs), located in the promoter and enhancer regions of androgen-regulated genes. wikidoc.orgmdpi.com This binding to DNA allows the AR dimer to function as a transcription factor, regulating the expression of target genes. wikidoc.orgnih.gov The interaction of the AR with other nuclear proteins can lead to either up-regulation or down-regulation of specific gene transcription. wikidoc.org This modulation of gene expression results in altered synthesis of messenger RNA (mRNA), which is then translated into specific proteins by ribosomes, ultimately controlling cellular behavior. wikidoc.org For instance, one known target gene activated by the AR is the insulin-like growth factor I receptor (IGF-1R). wikidoc.org

Activation of Intracellular Signaling Pathways

Beyond direct gene transcription, anabolic steroids can also activate intracellular signaling pathways. wikipedia.orgwikidoc.org Androgen receptors have been shown to have actions independent of their direct DNA interactions, sometimes referred to as non-genomic effects. wikidoc.org These non-genomic actions can involve interactions with signal transduction proteins in the cytoplasm, leading to rapid changes in cell function, such as alterations in ion transport. wikidoc.org

Furthermore, the regulation of signal transduction pathways by cytoplasmic ARs can indirectly influence gene transcription, for example, by causing the phosphorylation of other transcription factors. wikidoc.org Research on other anabolic steroids like nandrolone (B1676933) has indicated the potential activation of pathways such as the PI3K/AKT and PLC/PKC pathways, possibly via IGF-1, which can influence processes like cell proliferation. oncotarget.com Studies have also demonstrated that certain AAS can activate the NF-κB signaling pathway in specific cell types by indirectly affecting the phosphorylation of key proteins in the pathway. mdpi.com

Cellular Modulatory Effects

Anabolic steroids, through their interaction with the androgen receptor and subsequent molecular events, can exert modulatory effects on various cellular processes, including differentiation and protein metabolism. wikipedia.orgnih.gov

Influence on Cellular Differentiation Processes

Anabolic steroids have been shown to influence cellular differentiation. wikipedia.org Specifically, they can favor the development of muscle cells over fat-storage cells. wikipedia.org This suggests that AAS can play a role in directing the fate of precursor cells towards a myogenic lineage. Studies on the effects of androgens on skeletal muscle highlight their impact on cellular targets within the muscle, affecting processes like proliferation and myogenic differentiation. nih.gov While research on Bolmantalate's specific effects on differentiation is limited in the provided context, the general mechanisms of anabolic steroids provide insight into potential actions.

Mechanisms of Protein Synthesis and Catabolism Modulation

A significant effect of anabolic steroids is their influence on protein metabolism, leading to increased protein synthesis and reduced protein catabolism. wikipedia.org This modulation contributes to enhanced muscle growth and reduced muscle breakdown. wikipedia.org

Anabolic steroids increase protein production from amino acids. wikipedia.org This anabolic effect is mediated through various mechanisms, including the direct regulation of gene transcription by the AR, which can lead to the synthesis of proteins involved in muscle structure and function. wikidoc.orgnih.gov

Enzymatic Biotransformation and Metabolic Pathways

Investigation of General Steroid Biotransformation Pathways

Steroid hormones, including anabolic-androgenic steroids (AAS) like this compound, undergo extensive hepatic biotransformation through various enzymatic pathways. wikipedia.org These metabolic conversions can result in either active or inactive metabolites. researchgate.net Major hepatic pathways for steroid inactivation often involve hydroxylation by cytochrome P450 (CYP) enzymes and conjugation with glucuronide and sulfate. researchgate.net The expression of these biotransformation enzymes can be influenced by xenobiotics. researchgate.net

Microbial biotransformation is also a significant area of study for modifying steroids, offering advantages such as high regio- and stereoselectivity under mild conditions. researchgate.netfrontiersin.orgresearchfloor.org Various microorganisms, particularly fungi and bacteria, are utilized in fermentation processes to produce steroid hormones and derivatives. researchgate.netslideshare.net These microbial transformations can include reactions like dehydrogenation/reduction, hydroxylation, esterification, methylation, halogenation, and methoxylation. researchgate.net The complexity of steroid molecules makes biocatalysts particularly useful due to the required specificity of reactions. researchgate.net

Interaction with Steroid 5-Alpha Reductase Systems

Steroid 5-alpha reductases (SRD5As) are enzymes crucial in steroid metabolism, catalyzing the reduction of Δ⁴⁻⁵ double bonds in steroid substrates. wikipedia.org They are involved in pathways such as bile acid biosynthesis and androgen and estrogen metabolism. wikipedia.org There are three main isozymes: SRD5A1, SRD5A2, and SRD5A3, encoded by their respective genes. wikipedia.org These enzymes convert testosterone (B1683101) to the more potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.orgwikipedia.orgmedlineplus.gov SRD5A1 is found in tissues like skin, scalp, liver, and brain, while SRD5A2 is primarily located in the prostate, seminal vesicles, and inner root sheaths. cloud-clone.com SRD5A2 exhibits a greater affinity for substrates like testosterone and inhibitors such as finasteride (B1672673) compared to SRD5A1.

Nandrolone, the parent compound of this compound, is metabolized by 5α-reductase. wikipedia.org However, unlike the conversion of testosterone to DHT which results in a more potent androgen, the 5α-reduced metabolite of nandrolone has a significantly lower affinity for the androgen receptor than nandrolone itself. wikipedia.org This difference in metabolic outcome in tissues expressing 5α-reductase, such as skin, hair follicles, and male reproductive tissues, is believed to contribute to the higher myotrophic-to-androgenic ratio observed with nandrolone and some other AAS. wikipedia.org

Exploration of Non-Genomic Mechanisms

Beyond the classical genomic pathway involving nuclear receptor binding and gene transcription, steroid hormones can also exert rapid, non-genomic effects. annualreviews.orgnih.govresearchgate.netresearchgate.net These effects occur independently of gene transcription and protein synthesis, typically within seconds to minutes. annualreviews.orgnih.govresearchgate.net Non-genomic signaling can involve the interaction of steroids with specific membrane receptors, or with non-specific proteins and membrane lipids. annualreviews.org

Mechanisms of non-genomic action include the modulation of signal transduction pathways, such as the activation of kinase cascades in the cytoplasm or interaction with growth factor receptors at the plasma membrane. nih.gov Examples of rapid, non-genomic steroid effects have been observed for various steroids, including aldosterone, vitamin D3, progesterone, neurosteroids, and estrogens, impacting processes like ion flux (particularly calcium), cyclic AMP modulation, and protein kinase pathways. annualreviews.orgnih.govresearchgate.net While the precise nature of the receptors mediating these rapid effects is still being elucidated, they can include membrane-localized classical steroid receptors or other membrane-associated proteins. nih.govfrontiersin.orgthieme-connect.com These rapid signaling events can, in turn, influence genomic events. nih.gov

Structure Activity Relationship Sar Studies

Role of Conformational Rigidity and Lipophilicity in Biological Activity

The adamantane (B196018) skeleton, a prominent feature of Bolmantalate's structure, is known for its high lipophilicity and conformational rigidity researchgate.net. The incorporation of this bulky, hydrophobic group can significantly influence the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME) researchgate.net. High lipophilicity generally favors the transfer of a compound across cell membranes, potentially impacting its bioavailability and therapeutic efficacy researchgate.net. The rigid spatial arrangement provided by the adamantane moiety can also play a role in hydrophobic interactions and may offer protection from metabolic degradation for nearby functional groups, potentially enhancing the duration of action researchgate.net. While the general principles of adamantane's influence on lipophilicity and rigidity are established, the specific impact on this compound's biological activity requires detailed investigation.

Impact of the Adamantane Skeleton on Androgenic and Anabolic Potency

The adamantane-1-carboxylate ester at the C17β position is a key structural modification in this compound compared to its parent compound, nandrolone (B1676933) wikipedia.org. Esterification at the 17β-hydroxyl group of anabolic steroids with carboxylic acids, such as adamantane-1-carboxylic acid, is a common strategy to increase lipophilicity and prolong the compound's action nih.gov. This modification can influence the interaction of the steroid with the androgen receptor (AR) and its subsequent metabolic fate, thereby affecting the balance between androgenic and anabolic effects nih.gov. While the adamantane group contributes to the lipophilicity and stability of this compound, its precise impact on the androgenic to anabolic potency ratio compared to other nandrolone esters is a subject of SAR studies.

Research on Androgenic to Anabolic Dissociation Ratios

A major goal in the development of synthetic AAS has been to maximize anabolic activity while minimizing androgenic side effects nih.gov. The concept of the androgenic to anabolic dissociation ratio is used to quantify this differential activity wikipedia.org. Research in this area involves comparing the effects of different steroid analogs on specific biological endpoints associated with anabolic and androgenic responses wikipedia.org.

Methodologies for Animal Model-Based Ratio Assessment

Assessment of the androgenic to anabolic ratio is typically conducted using animal models, most commonly in castrated male rats wikipedia.org. A widely used protocol, dating back to the 1950s, involves measuring the relative weights of the ventral prostate (VP) and the levator ani muscle (LA) wikipedia.org. The weight of the ventral prostate serves as an indicator of androgenic activity, while the weight of the levator ani muscle reflects anabolic activity wikipedia.org. By comparing the weight gains in these tissues in response to the test compound relative to a reference standard (often testosterone) in castrated animals, a ratio can be calculated wikipedia.org. This "myotrophic–androgenic index" provides a basis for comparing the relative anabolic and androgenic potencies of different AAS wikipedia.org. However, it is important to note that this animal model-based dissociation may not always translate directly to the effects observed in humans wikipedia.org.

Advanced Analytical and Spectroscopic Characterization

State-of-the-Art Chromatographic Techniques

Chromatographic techniques are essential for separating Bolmantalate from complex sample matrices and its potential metabolites before detection by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a widely used technique for the analysis of steroids. restek.comprotocols.iooup.com For GC-MS analysis, steroids, including conjugated forms, often require hydrolysis and derivatization to improve their volatility and thermal stability. oup.comnih.gov Derivatization can also enhance specific fragmentations under electron ionization (EI), aiding in identification. oup.com Common derivatization agents include methoxylamine HCl and trimethylsilyl (B98337) imidazole (B134444). restek.com

GC-MS/MS offers high specificity and sensitivity for the quantitative analysis of complex mixtures of steroids. protocols.iooup.comchromatographytoday.com The technique involves separating derivatized steroids on a capillary GC column, typically with a thin film of 100% dimethylpolysiloxane, which offers high operating temperatures necessary to elute high molecular weight steroids. restek.com Temperatures near or above 300°C may be required. restek.com Following separation, the compounds enter a mass spectrometer, often a triple quadrupole (TSQ) system, for fragmentation and detection. protocols.iochromatographytoday.com Multiple reaction monitoring (MRM) is commonly used in GC-MS/MS to enhance selectivity and sensitivity by monitoring specific precursor-product ion transitions. chromatographytoday.com

Research findings indicate that GC/MS can effectively provide an integrated picture of the steroid metabolome. oup.com While traditional GC/MS for urinary steroid analysis required extensive sample preparation, the advent of tandem mass spectrometers and improved data acquisition have enhanced its capabilities. oup.comnih.gov For example, procedures have been developed to measure numerous steroids in a single GC-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful and increasingly preferred tool for steroid analysis, particularly in clinical and anti-doping laboratories. nih.govibl-international.comprotocols.ionih.gov LC-MS/MS is advantageous for analyzing larger and less volatile molecules compared to GC-MS/MS and often requires less extensive sample preparation, sometimes allowing for direct injection of biological fluids. chromatographytoday.com This technique offers high analytical sensitivity and specificity and the capability to simultaneously detect multiple analytes. protocols.ionih.gov

LC-MS/MS methods for steroids typically involve sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). ibl-international.comprotocols.ionih.gov Chromatographic separation is achieved using LC columns, such as C18 columns, with gradient elution using mobile phases like methanol (B129727) and water. protocols.ionih.gov Detection is commonly performed using triple quadrupole mass spectrometers operating in positive electrospray ionization (ESI) mode, monitoring specific MRM transitions for target steroids and internal standards. protocols.ionih.gov

LC-MS/MS has been successfully applied for the simultaneous high-sensitivity analysis of numerous steroid hormones in various matrices, including plasma and serum. ibl-international.comprotocols.ionih.govshimadzu.comlcms.cz Method packages containing optimized analytical conditions and MS parameters for analyzing panels of steroid hormones are available, facilitating comprehensive analysis. shimadzu.com The technique is considered a gold standard for steroid analysis due to its specificity and sensitivity. protocols.io

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS)

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS) represents a significant advancement in steroid analysis, offering enhanced sensitivity, selectivity, and the ability to perform untargeted screening. anu.edu.aunih.govthermofisher.comspringernature.com UHPLC systems, with their smaller particle size columns and higher operating pressures, provide faster separation times and improved chromatographic resolution compared to conventional HPLC. thermofisher.com Coupling UHPLC with high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allows for accurate mass measurements and detailed fragmentation analysis. thermofisher.comspringernature.comwur.nl

UHPLC-HRMS/MS is particularly valuable for comprehensive steroid profiling (steroidomics), enabling the simultaneous analysis of a wide range of steroids, including both free and conjugated forms. nih.govspringernature.com The high resolving power of HRMS minimizes interference from co-eluting matrix components, increasing specificity. wur.nl Untargeted acquisition methods, such as data-dependent acquisition (DDA), can be employed to collect full scan MS and subsequent MS/MS data, allowing for the identification of known and potentially new steroid metabolites. anu.edu.aunih.gov

Studies have demonstrated the effectiveness of UHPLC-HRMS/MS for the simultaneous determination of endogenous anabolic androgenic steroids in human serum, achieving low limits of quantitation and good recoveries. nih.gov This technique facilitates the investigation of complex steroid metabolomes and the identification of potential biomarkers. anu.edu.aunih.govnih.gov

Specialized Mass Spectrometry Approaches

Beyond standard tandem MS, specialized mass spectrometric techniques offer deeper insights into steroid analysis, particularly for determining origin and characterizing metabolites.

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Origin Differentiation

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a crucial technique for distinguishing between endogenous steroids produced naturally by the body and exogenous steroids administered from external sources. rsc.orgdshs-koeln.dedshs-koeln.dewada-ama.orgnih.gov This differentiation is based on measuring the stable carbon isotope ratios (¹³C/¹²C) of specific steroid compounds. rsc.orgdshs-koeln.dedshs-koeln.dewada-ama.orgnih.gov Synthetic steroids, often derived from plant sources (like soy or yams) with different photosynthetic pathways (C3 vs. C4 plants) compared to the typical human diet, exhibit distinct ¹³C/¹²C ratios. dshs-koeln.de

In GC-C-IRMS, steroids separated by GC are combusted in a high-temperature furnace to produce CO₂. dshs-koeln.de The isotopic composition of this CO₂ is then measured by an isotope ratio mass spectrometer. dshs-koeln.de The results are typically expressed as δ¹³C values, which represent the per mille deviation in the ¹³C/¹²C ratio relative to a standard. dshs-koeln.de By comparing the δ¹³C values of target steroids (like testosterone (B1683101) metabolites) to those of endogenous reference compounds (ERCs) such as 11β-OH-androsterone or pregnanediol, analysts can determine if a steroid is of exogenous origin. dshs-koeln.de Significant differences in δ¹³C values between the target steroid and ERCs can indicate the administration of synthetic steroids. dshs-koeln.dewada-ama.org

GC-C-IRMS requires high separation between the target steroid and co-eluting compounds to ensure accurate isotope ratio measurements. rsc.org Sample preparation for GC-C-IRMS can be time-consuming due to the need for purification. rsc.orgdshs-koeln.de Despite these challenges, GC-C-IRMS is a routine confirmatory test in anti-doping laboratories for identifying the abuse of endogenous anabolic steroids. dshs-koeln.dewada-ama.orgnih.gov

Energy-Resolved Collision Induced Dissociation (CID) Mass Spectrometry for Metabolite Characterization

Energy-Resolved Collision Induced Dissociation (CID) Mass Spectrometry is a technique used to gain detailed structural information about analytes, particularly for characterizing metabolites and differentiating between isomeric compounds. anu.edu.aunih.govmdpi.comanu.edu.au In CID, precursor ions are fragmented by collision with neutral gas molecules, and the resulting product ions are detected. mdpi.com In energy-resolved CID, the collision energy is varied systematically, and the fragmentation patterns are monitored as a function of collision energy. anu.edu.aunih.govanu.edu.au This provides information about the energy required to induce specific fragmentation pathways and the relative stability of different product ions. mdpi.com

This technique, often coupled with UHPLC-HRMS/MS, is valuable for elucidating the structures of steroid metabolites, including conjugated forms like steroid sulfates. anu.edu.aunih.govanu.edu.au By analyzing the energy-resolved fragmentation profiles, researchers can distinguish between regio- and stereo-isomeric steroid compounds that may yield similar fragmentation patterns at a single collision energy. nih.govanu.edu.ausciex.com This approach can guide the synthesis of reference materials and help confirm the identity of new steroid biomarkers. anu.edu.aunih.govanu.edu.au

Energy-resolved CID experiments can be performed on various mass spectrometer platforms, including triple quadrupoles and Q-TOF systems. mdpi.comanu.edu.au The resulting breakdown curves, which plot the relative abundance of precursor and product ions against collision energy, provide characteristic fingerprints for different compounds and isomers. mdpi.com This detailed fragmentation analysis is essential for the unambiguous identification and characterization of the diverse array of steroid metabolites encountered in biological samples. anu.edu.aunih.govanu.edu.au

Time-of-Flight Mass Spectrometry (TOF-MS) in Steroid Profiling

Time-of-Flight Mass Spectrometry (TOF-MS), often coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for steroid profiling. GC-MS has traditionally been used for steroid analysis and is sensitive to low-level steroids, although it requires extensive sample preparation via derivatization. sciex.com LC-MS/MS has emerged as another sensitive and specific technique with simplified sample preparation. sciex.com

Comprehensive two-dimensional gas chromatography–time-of-flight-mass spectrometry (GC×GC–TOF-MS) offers enhanced peak capacity and resolution for the identification and quantification of anabolic steroids in urine, a complex biological matrix. spectroscopyonline.com This approach utilizes deconvolution software algorithms for positive confirmation. spectroscopyonline.com Ultra-high pressure liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has also been explored for investigating steroid metabolism, allowing for the quantification of targeted urinary steroids as direct glucuro- and sulfo-conjugated metabolites. nih.gov TOF instruments are known for measuring mass-to-charge ratio (m/z) with high precision, useful for determining the exact mass of a compound. nih.gov

High-throughput screening of steroids in urine can be performed using direct TOF-MS and LC–high-resolution TOF-MS with comprehensive ion fragmentation, achieving sub-nanogram-per-milliliter sensitivity and providing rich, repeatable fragment spectra for confident analyte verification. chromatographyonline.com

Spectroscopic Analysis Methodologies

Spectroscopic methods provide valuable information about the vibrational modes, molecular structure, and electronic properties of steroids.

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used vibrational spectroscopic method for the analysis of various compounds, including steroids. nih.gov FT-IR spectroscopy can provide a unique "fingerprint" spectrum for a compound, enabling its use in classification and identification. spectroscopyonline.com This technique measures the absorption of infrared radiation by the sample, providing information about the functional groups and molecular structure based on characteristic vibrational frequencies. mdpi.com FT-IR has been applied in the analysis of anabolic steroids, and variations in the carbonyl band (-C=O) can be tracked using this technique. researchgate.net FT-IR spectroscopy is considered a non-destructive and rapid method. researchgate.net

Fourier Transform Raman (FT-Raman) spectroscopy is another vibrational spectroscopic technique used for molecular characterization. nih.govspectroscopyonline.com Raman spectroscopy measures the inelastic scattering of light, providing complementary information to FT-IR spectroscopy about the vibrational modes of a molecule. spectroscopyonline.com FT-Raman spectra, along with FT-IR spectra, can be correlated with theoretical calculations, such as those based on Density Functional Theory (DFT), to understand the nature of vibrations in steroid molecules. nih.gov FT-Raman spectroscopy has been used in the analysis of anabolic steroids, providing characteristic spectra that aid in identification. nih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including steroids. researchgate.netnih.gov Both ¹H NMR and ¹³C NMR spectroscopy are routinely used. researchgate.netmdpi.com ¹H NMR spectra provide information about the types of protons and their chemical environments, while ¹³C NMR spectra provide information about the carbon skeleton. mdpi.comiosrjournals.org

NMR spectroscopy can be challenging for steroids due to overlapping signals and complex coupling patterns. nih.gov However, techniques like two-dimensional NMR experiments, such as ¹H-¹H homonuclear correlated spectroscopy (COSY) and ¹H-¹³C heteronuclear correlation spectroscopy, are invaluable for assigning signals and establishing connectivity, aiding in the complete assignment of signals in complex steroidal molecules. researchgate.netiosrjournals.org Computer-assisted structure elucidation methods using spectral prediction algorithms can also be applied to steroids. researchgate.net Analyzing chemical shifts and coupling constants provides crucial information for determining the molecular structure and stereochemistry of steroids. nih.govrsc.org

Spectrophotometric and fluorometric methods are also employed in the analysis of steroids. Spectrophotometry involves measuring the absorption of light by a substance at specific wavelengths. Some steroids have natural absorption in the ultraviolet (UV) range. pageplace.de Colorimetric methods based on chemical reactions can also be used for the determination of specific functional groups in steroids. pageplace.de

Fluorometric methods measure the fluorescence emitted by a substance after excitation with light. While many steroids lack native fluorescence, derivatization can introduce fluorophores, enabling their detection by fluorescence. nih.govencyclopedia.pub Fluorescence detection offers high sensitivity and low detection limits, making it suitable for analyzing steroids present at low concentrations. nih.govencyclopedia.pub HPLC coupled with fluorescence detection (HPLC-FLD) is considered a useful tool for the routine measurement of steroids. nih.govencyclopedia.pub Some steroids may exhibit fluorescence after treatment with specific reagents like sulfuric acid. nih.gov

Nuclear Magnetic Resonance (NMR) Data Correlation for Structural Elucidation

Advanced Sample Preparation Protocols for Complex Matrices

Analyzing steroids in complex biological matrices such as urine, plasma, serum, or tissues requires efficient sample preparation protocols to isolate and concentrate the target analytes while removing interfering substances. doi.orgmdpi.comnih.govnih.gov

Various techniques are employed for sample preparation, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). doi.orgnih.gov SPE is a common technique used for the purification and pre-concentration of analytes prior to analysis. doi.org Different SPE materials and protocols are used depending on the matrix and the target steroids. nih.gov Solid-phase analytical derivatization (SPAD) can be used for the quantification of steroid hormones in urine, combining extraction and derivatization in a single step to increase sensitivity. doi.org

For complex matrices like plasma or tissue, sample preparation often involves steps to precipitate proteins and remove phospholipids (B1166683) before analysis by techniques like LC-MS. nih.gov The efficiency of sample preparation significantly impacts the accuracy and sensitivity of steroid analysis at trace levels in complex matrices. mdpi.com Optimized extraction and derivatization conditions are crucial for achieving high recovery values. doi.org The choice of sample preparation technique depends on the specific matrix and the analytical method to be used. nih.gov

Analytical TechniqueApplication in Steroid AnalysisKey FeaturesRelevant Sections
Time-of-Flight Mass Spectrometry (TOF-MS)Steroid profiling, identification, and quantification in complex matrices like urine and plasma. spectroscopyonline.comnih.govchromatographyonline.comHigh mass precision, comprehensive ion fragmentation, high-throughput screening capabilities. nih.govchromatographyonline.com5.2.3
Fourier Transform Infrared (FT-IR) SpectroscopyVibrational analysis, functional group identification, molecular fingerprinting. nih.govspectroscopyonline.commdpi.comNon-destructive, rapid, provides unique spectral fingerprints. spectroscopyonline.comresearchgate.net5.3.1
Fourier Transform Raman (FT-Raman) SpectroscopyMolecular characterization, complementary vibrational analysis to FT-IR. nih.govspectroscopyonline.comMeasures inelastic light scattering, provides characteristic spectra for identification. spectroscopyonline.com5.3.2
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation, signal assignment, determination of connectivity and stereochemistry. researchgate.netnih.goviosrjournals.orgProvides detailed information on atomic environment, uses 1D and 2D experiments. researchgate.netiosrjournals.org5.3.3
Spectrophotometric MethodsQuantification based on light absorption, can use natural absorption or colorimetric reactions. pageplace.deMeasures light absorption at specific wavelengths. pageplace.de5.3.4
Fluorometric Detection MethodsSensitive detection of fluorescent steroids (native or derivatized). nih.govencyclopedia.pubHigh sensitivity and low detection limits, often coupled with HPLC. nih.govencyclopedia.pub5.3.4
Advanced Sample Preparation ProtocolsIsolation and concentration of steroids from complex matrices, removal of interferences. doi.orgmdpi.comnih.govIncludes techniques like LLE, SPE, and SPAD; crucial for accurate analysis in biological samples. doi.orgnih.gov5.4

Extraction Techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Sample preparation is a critical initial step in the analysis of anabolic steroids, including this compound, from complex matrices such as biological fluids (urine, serum, plasma) or other materials chemspider.comsmu.org.uywikidata.org. The goal of extraction is to isolate the target analyte from interfering substances, concentrate it, and present it in a form compatible with the chosen analytical instrument. Two widely used techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) is a chromatographic technique that separates analytes based on their differential partitioning between a liquid sample and a solid stationary phase. The process typically involves conditioning the solid phase, loading the sample, washing away impurities, and eluting the retained analyte. SPE offers advantages such as reduced solvent consumption, improved selectivity, and amenability to automation compared to LLE chemspider.com. Various sorbent materials are available, and the choice depends on the physicochemical properties of the target analyte and the matrix. For anabolic steroids, including esters like this compound, reversed-phase sorbents such as C18 are commonly employed due to their hydrophobic nature. SPE can effectively remove matrix interferences and concentrate the target analytes, thereby enhancing detection sensitivity.

Liquid-Liquid Extraction (LLE) is a traditional separation technique that relies on the differential solubility of compounds between two immiscible liquid phases. The analyte partitions into the solvent in which it is more soluble, allowing for its separation from the original matrix. LLE is effective for extracting nonpolar and semi-polar compounds, including many steroids, from aqueous or biological fluids chemspider.com. While potentially labor-intensive and requiring larger solvent volumes, LLE can provide high sensitivity when coupled with techniques like GC-MS and LC-MS chemspider.com. However, LLE may be less effective for compounds with polar functional groups and can sometimes lead to emulsion formation, complicating the separation process chemspider.com. For the analysis of anabolic steroids in biological samples, LLE procedures often involve extraction with organic solvents like diethyl ether after enzymatic hydrolysis of conjugated metabolites.

Both SPE and LLE are integral to preparing samples containing anabolic steroids for subsequent chromatographic and spectroscopic analysis. The selection between SPE and LLE, or the use of a combination, depends on the specific analyte, matrix complexity, desired sensitivity, and laboratory resources chemspider.com. Research findings indicate that effective sample preparation using techniques like SPE and LLE is crucial for achieving satisfactory recovery rates and reducing matrix effects in the analysis of anabolic steroids.

Chemical Derivatization Strategies for Enhanced Detection

Chemical derivatization involves modifying the chemical structure of an analyte to improve its analytical properties, such as volatility, thermal stability, or ionization efficiency. This technique is particularly valuable in the analysis of anabolic steroids by GC-MS and LC-MS, especially for compounds that are less volatile or ionize poorly in their native form.

For GC-MS analysis, derivatization is often necessary to increase the volatility and improve the chromatographic behavior of polar steroids by masking polar functional groups like hydroxyl or keto groups. Common derivatization reactions for steroids in GC-MS include silylation (e.g., using BSTFA to form trimethylsilyl ethers), acylation (e.g., using fluorinated anhydrides), and alkylation. These modifications can lead to better peak shape, enhanced sensitivity, and improved separation.

In LC-MS, chemical derivatization is employed to enhance the ionization efficiency of steroids, particularly those lacking readily ionizable groups. Introducing charged or easily ionizable moieties into the steroid structure can significantly improve detection sensitivity in techniques like electrospray ionization (ESI). Examples of derivatization strategies for LC-MS analysis of anabolic steroids include the formation of hydrazones or other derivatives that introduce a charge or improve fragmentation patterns for better identification. For instance, derivatization with 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to enhance the ionization of hydroxysteroids by converting hydroxyl groups into imidazole carbamates. Methylation of phase II metabolites (glucuronides/sulfates) has also been explored to improve chromatographic performance and ionization.

While this compound is an ester, and the need for derivatization might differ compared to free steroids or their conjugated metabolites, derivatization of the ester linkage or other parts of the molecule could potentially be employed to optimize its detection depending on the specific analytical method and matrix. Research findings highlight that chemical derivatization is a useful strategy for improving the detection capabilities of anabolic steroids in various analytical platforms.

Emerging Analytical Technologies for Steroid Research

Beyond traditional chromatographic and spectroscopic methods, novel analytical technologies are being developed to address the need for faster, more sensitive, and potentially on-site detection of anabolic steroids. These emerging technologies offer alternative approaches for molecular recognition and signal transduction.

Immunosensors for Anabolic Steroid Detection

Immunosensors are a class of biosensors that utilize the highly specific binding interaction between an antibody and its target antigen for detection. These devices integrate a biological recognition element (the antibody) with a transducer that converts the binding event into a measurable signal (e.g., electrochemical, optical, or mass-based). Immunosensors offer the potential for rapid, cost-effective, and highly specific analysis, making them attractive for screening applications.

For anabolic steroid detection, immunosensors are being developed to provide sensitive screening methods that can complement or potentially reduce the need for extensive laboratory-based chromatographic analysis. These sensors can be designed in various formats, including electrochemical and optical platforms. Research has demonstrated the development of immunosensors for specific anabolic steroids like methylboldenone, showing detection limits significantly lower than regulatory requirements. The development of multi-residue immunosensors capable of detecting several anabolic steroids simultaneously is also an area of active research. While specific immunosensors for this compound were not detailed in the search results, the principles and advancements in immunosensor technology for other anabolic steroids suggest their potential applicability for detecting this compound, provided that specific antibodies recognizing its structure can be developed.

Oligonucleotide-Based Molecular Recognition Tools (Aptamers)

Aptamers are short, single-stranded oligonucleotide sequences (DNA or RNA) that can bind to specific target molecules with high affinity and selectivity. Similar to antibodies, aptamers function as molecular recognition elements but offer potential advantages such as lower production costs, greater stability, and ease of chemical modification. Aptamers are typically selected through an in vitro process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment) iiab.me.

Computational and Theoretical Chemistry in Bolmantalate Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, energy levels, charge distribution, and reactivity. Studies utilizing quantum chemical calculations have been applied to various adamantane (B196018) derivatives, highlighting their utility in understanding the structural and electronic features influenced by the adamantane cage researchgate.net. The consistency between calculated and experimental data, such as NMR, can be used to confirm molecular structures and preferred conformations researchgate.net.

Conformational Analysis through Computational Methods

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. Computational methods, including quantum chemistry and molecular mechanics, are extensively used for this purpose. These methods can explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. Genetic algorithms coupled with quantum mechanical methods have been used for conformational analysis of complex molecules, revealing various low-energy conformations academie-sciences.fr. This type of analysis helps in understanding how a molecule's shape changes and what its preferred orientations are, which is vital for predicting its interactions with other molecules, such as proteins. While specific detailed data on Bolmantalate's conformational analysis from the provided sources is limited, the general applicability of these computational methods to molecules, including steroids and adamantane derivatives, suggests their relevance to this compound researchgate.netwikidoc.orgnih.gov.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into dynamic processes, conformational changes, and interactions in a more realistic environment, including the presence of solvent and protein flexibility . MD simulations are considered a complement to static molecular docking techniques, allowing for the investigation of the entire binding process, including metastable states and conformational rearrangements frontiersin.org.

Simulation of Ligand-Protein Binding Modes and Stability

MD simulations are frequently used to study the binding of small molecules (ligands) to proteins. These simulations can provide detailed information about the preferred binding poses, the stability of the ligand-protein complex over time, and the dynamic nature of the interaction frontiersin.org. By simulating the system in a more realistic environment, including explicit solvent and protein flexibility, MD can offer a more accurate picture of the binding process compared to rigid docking methods . Studies have demonstrated the use of MD simulations to analyze catalytically productive conformations of ligands within protein active sites, correlating simulation results with experimental observations nih.gov. The stability of protein-ligand complexes can be assessed by examining deviation patterns and local flexibility shifts during MD simulations nih.gov.

Analysis of Molecular Interactions at the Atomic Level

Molecular dynamics simulations allow for the detailed analysis of interactions between a ligand and a protein at the atomic level. This includes identifying and characterizing specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity and stability of the complex nih.govresearchgate.net. Analyzing these interactions over the course of a simulation provides a dynamic view of how the ligand is held within the binding site. For instance, analysis of intermolecular interactions during molecular simulation can reveal the formation and distances of hydrogen bonds between specific residues of a protein and functional groups of a ligand nih.gov. The inclusion of the bulky adamantyl group in molecules can influence stability through contributions from London dispersion forces and electrostatic interactions researchgate.net.

Molecular Modeling and Docking Studies

Pharmacophore Model Generation for Inhibitor Identification

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These models are generated based on known active ligands or the structure of the biological target. They are valuable tools in the identification of potential inhibitors or substrates by defining the key features required for binding. nih.govnih.gov For instance, pharmacophore models have been developed to identify inhibitors of drug efflux pumps by using known inhibitors and substrates to define the pharmacophoric features nih.gov. The process often involves aligning active ligands and identifying common features such as hydrogen bond donors, acceptors, charged centers, and hydrophobic regions nih.gov. While the performed search did not yield specific studies on pharmacophore model generation for identifying inhibitors related to this compound's biological targets, this technique could be applied to understand the structural requirements for interaction with relevant receptors or enzymes.

Virtual Screening and Hit Compound Identification

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or molecules with desired properties. It leverages computational models, including pharmacophore models or docking simulations, to predict how well compounds might bind to a target site. nih.govnih.gov VS can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing, thereby reducing costs and time. nih.gov Different VS techniques exist, including ligand-based methods (which use information about known active molecules, like pharmacophores) and structure-based methods (which use the 3D structure of the biological target). nih.govnih.gov Studies have demonstrated the effectiveness of virtual screening in identifying novel inhibitors for various targets, such as beta-hematin nih.gov and steroid 11beta-hydroxylase scaht.org. Although the search did not provide examples of virtual screening specifically applied to identify compounds interacting with this compound or its targets, this method is a standard approach in computational chemistry for hit identification.

Applications of Machine Learning in Chemical Simulations

Machine learning (ML) is increasingly being applied to chemical simulations to improve accuracy and efficiency, enabling the study of larger and more complex systems over longer timescales. researchgate.netnih.gov ML models can learn complex relationships between molecular structure and properties from data, offering a powerful alternative to traditional computational methods. nih.gov

Training of Machine Learned Interatomic Potentials (MLIPs)

Machine Learned Interatomic Potentials (MLIPs), also known as ML force fields, are a significant application of machine learning in chemical simulations. nih.gov Traditional interatomic potentials rely on simplified functional forms, while MLIPs are trained on data from highly accurate quantum mechanical calculations to provide a more faithful representation of the potential energy surface. researchgate.netnih.gov This allows for molecular dynamics simulations with near quantum mechanical accuracy but at a computational cost closer to that of classical force fields, enabling simulations of larger systems and longer timescales. researchgate.netnih.govarxiv.org Training MLIPs involves generating diverse datasets of atomic configurations and their corresponding energies and forces calculated using ab initio methods like Density Functional Theory (DFT). nih.govaps.org Various techniques are employed for generating training data and training the models, including active learning procedures and methods to identify minimal, yet representative, datasets. nih.govaps.org The quality and diversity of the training data are crucial for the transferability and reliability of the resulting MLIPs. nih.gov While ML-guided molecular simulations have been applied to study the membrane binding of other steroidal compounds like aminosterols biorxiv.org, and ML has been used in conjunction with MD simulations to study androgen receptor interactions nih.gov, the performed search did not identify specific research on training MLIPs for this compound itself or simulations explicitly focused on this compound using MLIPs.

Future Directions and Advanced Research Perspectives

Continued Elucidation of Complex Structure-Activity Relationships

Understanding the intricate relationship between the chemical structure of anabolic steroids like Bolmantalate and their biological activity remains a key area of research. Structural modifications in anabolic steroids are known to critically influence their binding affinity to androgen receptors (ARs) and their resulting anabolic and androgenic effects wikipedia.org. These modifications impact a steroid's ability to influence gene expression and cellular processes, highlighting the complex biophysical interactions at the cellular level wikipedia.org.

This compound, as a nandrolone (B1676933) ester with a bulky adamantane (B196018) group, presents a specific case for SAR studies. The esterification at the C17β position is a common modification in anabolic steroids to alter their pharmacokinetic properties, such as increasing oral bioavailability or extending their duration of action when administered intramuscularly wikipedia.org. Future research may involve detailed studies on how the adamantane moiety specifically influences the binding kinetics and conformational changes of the androgen receptor upon this compound binding. This could involve:

Mutagenesis studies: Investigating the effect of mutations in the ligand-binding domain of the AR on this compound binding.

Co-crystallography or cryo-EM: Determining the precise three-dimensional structure of the AR in complex with this compound to visualize interaction points.

Computational modeling: Using molecular dynamics simulations to understand the dynamic interactions between this compound and the AR.

Such studies would contribute to a more comprehensive understanding of how the specific structural features of this compound, particularly the adamantane ester, contribute to its pharmacological profile, even if it was not commercialized. This knowledge can also inform the design of new steroid derivatives with tailored activity profiles.

Development of Next-Generation Analytical Methodologies for Anabolic Steroids

The detection of anabolic steroids and their metabolites in biological matrices is crucial in various fields, including sports doping control and forensic toxicology wada-ama.orgnih.govthermofisher.comnih.gov. This compound, as a known anabolic steroid derivative, falls under the purview of such analytical investigations biotechmedjournal.comresearchgate.net. The development of next-generation analytical methodologies is essential to address challenges posed by new "designer" steroids and to improve sensitivity, specificity, and throughput wada-ama.orgnih.gov.

Current commonly used analytical methods for AAS detection include gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) wada-ama.orgthermofisher.comnih.govmdpi.com. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers advantages such as high sensitivity, low injection volume, reduced matrix interference, and high throughput, making it a mainstream technique for trace analysis of steroid hormones mdpi.com.

Future directions in analytical methodologies relevant to this compound and other anabolic steroids include:

High-resolution mass spectrometry (HRMS): Utilizing Orbitrap or time-of-flight (TOF) mass analyzers for increased mass accuracy and the ability to detect unknown metabolites nih.gov.

Improved sample preparation techniques: Developing more efficient and selective extraction methods, such as advanced solid-phase extraction (SPE) or microextraction techniques, to isolate analytes from complex biological matrices nih.govthermofisher.com.

Development of new derivatization strategies: Enhancing the ionization efficiency and chromatographic separation of this compound and its metabolites for MS analysis.

Exploration of alternative detection principles: Investigating techniques beyond traditional MS, such as nuclear magnetic resonance (NMR) spectroscopy-based metabonomics or bioassays utilizing androgen receptors, which can potentially detect steroid use based on metabolic changes or biological activity rather than solely on the presence of the parent compound or known metabolites dshs-koeln.demdpi.comrsc.org.

These advancements are critical for staying ahead of efforts to develop undetectable steroid derivatives and for improving the retrospective analysis of samples.

Integration of Multi-Omics Approaches in Steroid Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems and can provide deeper insights into the effects of steroid hormones nih.govnih.gov. While much of the multi-omics research in the context of steroids has focused on endogenous hormones like corticosteroids or on the broader impacts of AAS abuse ous-research.nonih.gov, applying these approaches to specific synthetic steroids like this compound holds significant potential for future research.

Integrating multi-omics could help to:

Identify novel biomarkers: Discovering new molecular markers (e.g., specific proteins, metabolites, or gene expression patterns) that are uniquely altered by this compound administration, which could serve as targets for detection or to understand its biological effects.

Elucidate downstream effects: Mapping the complete cascade of molecular events triggered by this compound binding to the AR, from gene expression changes to alterations in protein synthesis and metabolic pathways.

Understand individual variability: Investigating how genetic variations influence the metabolic fate and biological response to this compound using pharmacogenomics and other omics data.

Explore off-target effects: Identifying unintended interactions of this compound or its metabolites with other biological pathways or receptors using unbiased omics profiling.

While direct studies on this compound using multi-omics are not widely reported in the provided search results, the application of these powerful techniques in steroid research in general suggests a clear future direction for understanding the full biological impact of specific synthetic steroids.

Computational Design and Optimization of Novel this compound Analogs

Computational methods, such as molecular modeling, quantitative structure-activity relationships (QSAR), and docking studies, play an increasingly important role in drug discovery and design biotechmedjournal.comnih.govnih.gov. These in silico approaches can be used to predict the potential activity and properties of new chemical entities before they are synthesized, accelerating the research process nih.gov.

For this compound, computational design and optimization could involve:

Designing analogs with altered pharmacokinetic properties: Modifying the adamantane ester or other parts of the molecule in silico to predict changes in metabolism, half-life, or tissue distribution.

Predicting binding affinity to the androgen receptor and other steroid receptors: Using docking studies and molecular dynamics simulations to design analogs with potentially improved selectivity or potency for the AR compared to other steroid receptors (e.g., estrogen, progesterone, glucocorticoid receptors).

Exploring novel structural modifications: Virtually screening libraries of compounds incorporating the nandrolone skeleton and variations of the adamantane ester or other substituents to identify promising candidates for synthesis.

Predicting potential toxicity or off-target effects: Utilizing in silico toxicity models to filter out potentially harmful designs early in the process.

While the provided search results mention computational studies in the context of other compounds and general QSAR for AAS biotechmedjournal.comresearchgate.net, applying these techniques specifically to the design and optimization of this compound analogs represents a logical future step in understanding the structural determinants of its activity and potentially designing new compounds with desired properties.

Exploration of Advanced Chemical Biology Tools for Steroid Modulation

Chemical biology tools, such as activity-based probes, biosensors, and optogenetic tools, offer innovative ways to study the function and modulation of biological targets in situ or in vivo. Applying these advanced tools to steroid research, including the study of compounds like this compound, could provide unprecedented insights into their cellular mechanisms.

Future research could explore:

Developing activity-based probes for steroid receptors: Synthesizing molecules that covalently bind to active steroid receptors upon activation by ligands like this compound, allowing for their isolation and identification of interacting proteins.

Creating fluorescent biosensors for intracellular steroid levels or receptor activation: Designing probes that change fluorescence properties in response to the presence of this compound or the activation state of the AR, enabling real-time monitoring in living cells.

Utilizing optogenetic approaches: Developing light-sensitive tools to control AR activity or the metabolism of steroids like this compound with spatial and temporal precision.

Employing chemical genetics: Using small molecules to perturb specific pathways involved in steroid synthesis, metabolism, or signaling to understand their interplay with exogenous compounds like this compound.

While the search results did not specifically detail the application of these advanced chemical biology tools to this compound, their increasing use in studying complex biological processes, including receptor-ligand interactions and metabolic pathways, suggests their potential for future research in understanding the detailed cellular actions of this and other anabolic steroids.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Bolmantalate in laboratory settings?

  • Methodological Answer :

  • Step 1 : Follow standardized procedures for reagent preparation, including solvent purification (e.g., anhydrous conditions for moisture-sensitive reactions) and stoichiometric calibration.
  • Step 2 : Employ column chromatography or recrystallization for post-synthesis purification, monitoring purity via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm.
  • Step 3 : Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure .
  • Data Table :
StepTechniqueParametersTarget Purity Threshold
1Reflux80°C, 12h≥95% yield
2HPLC70:30 MeOH:H₂O≥99% peak area
3¹H NMR400 MHz, CDCl₃No impurity peaks

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirm absorbance maxima align with conjugated systems in this compound (e.g., λₘₐₓ at 280 nm for aromatic rings).
  • FT-IR : Identify functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹).
  • X-ray Diffraction (XRD) : Resolve crystalline structure for polymorph identification.
  • Validation : Cross-reference spectral data with computational simulations (DFT) to resolve ambiguities .

Q. How can researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer :

  • Experimental Design : Use accelerated stability testing (ICH Q1A guidelines) with controlled variables:
  • Temperature: 25°C (ambient), 40°C (accelerated)
  • Humidity: 60% RH, 75% RH
  • Light exposure: UV/Vis light per ICH Q1B
  • Analysis : Monitor degradation via HPLC every 7 days for 4 weeks. Quantify degradation products (e.g., oxidation byproducts) using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported thermodynamic stability data?

  • Methodological Answer :

  • Root-Cause Analysis : Compare experimental setups (e.g., DSC vs. TGA for melting points, heating rates).
  • Reproducibility Checks : Replicate studies using identical equipment (e.g., same DSC model, calibration standards).
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers and systemic biases (e.g., solvent impurities affecting results) .
  • Data Table :
StudyMethodMelting Point (°C)Heating Rate (°C/min)Purity (%)
ADSC152–1541099.5
BTGA148–150598.0

Q. How can reaction conditions be optimized to enhance this compound yield without sacrificing enantiomeric purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalysts (e.g., chiral catalysts vs. achiral), solvent polarity, and temperature.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × catalyst loading) to identify optimal parameters.
  • Validation : Use chiral HPLC (e.g., Chiralpak IB column) to quantify enantiomeric excess (ee) ≥98% .

Q. What computational approaches validate this compound’s interaction with biological targets in silico?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities to target proteins (e.g., IC₅₀ values).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å).
  • Validation : Cross-correlate with in vitro assays (e.g., SPR for binding kinetics) .

Methodological Best Practices

  • Data Contradiction Mitigation : Apply triangulation by combining experimental, computational, and literature data .
  • Ethical Reproducibility : Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials per journal guidelines .
  • Resource Optimization : Use open-source tools (e.g., RDKit for cheminformatics) to reduce costs without compromising accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.